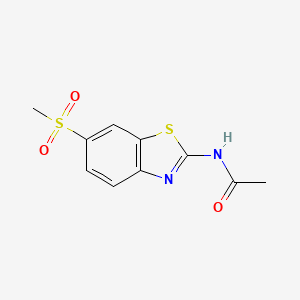

N-(6-甲磺酰基-1,3-苯并噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

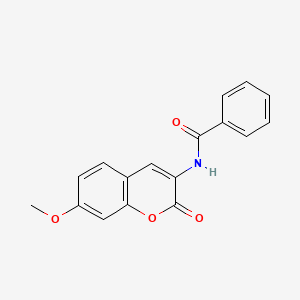

“N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with potential applications in scientific research. It’s related to a series of benzothiazole–piperazine hybrids that were designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The empirical formula of a similar compound, “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide”, is C9H7ClN2OS, and its molecular weight is 226.68 . The molecular structure of “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide” would be similar, but with a methylsulfonyl group instead of a chlorine atom.

Chemical Reactions Analysis

Benzothiazole derivatives, including “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide”, have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

科学研究应用

生物和化学活性

N-(6-甲基磺酰基-1,3-苯并噻唑-2-基)乙酰胺作为苯并噻唑衍生物的一部分,是众多天然和合成生物活性分子中不可或缺的结构。由于噻唑环中存在独特的亚甲基中心,这些衍生物表现出广泛的生物活性,使其在药物化学中具有重要意义。苯并噻唑衍生物表现出多种药理特性,例如抗病毒、抗菌、抗过敏、抗糖尿病、抗肿瘤、抗炎、驱虫和抗癌活性。这些化合物的多功能性和有效性源于它们与不同生物靶标相互作用的能力,与其他化合物相比,具有增强的活性且毒性较小 (Bhat & Belagali, 2020)。

结构变异性和络合物形成

苯并噻唑衍生物(包括 N-(6-甲基磺酰基-1,3-苯并噻唑-2-基)乙酰胺)以其在化学和性质上的迷人变异性而闻名。这些化合物可以形成各种络合物,展示出不同的光谱性质、结构、磁性质以及生物和电化学活性。苯并噻唑化合物的适应性允许探索药物化学和材料科学领域的新应用 (Boča, Jameson, & Linert, 2011)。

治疗潜力和药物开发

包括特定化合物在内的苯并噻唑衍生物的治疗潜力已在各种研究中得到强调。这些化合物作为药物开发中的关键支架,重点是创造新型化疗剂。由于苯并噻唑衍生物具有广谱的抗菌、镇痛、抗炎和抗糖尿病活性,目前正在探索它们在治疗包括癌症在内的一系列疾病中的潜力。苯并噻唑化合物的结构简单性和合成可及性为开发新的治疗剂提供了重要机会 (Kamal et al., 2015)。

作用机制

Target of Action

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE, has been found to have significant activity against Mycobacterium tuberculosis . The compound acts on the DprE1 target, which is crucial for the survival of the bacteria .

Mode of Action

The compound interacts with its target, DprE1, and inhibits its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis . The compound also shows strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Biochemical Pathways

The compound affects the biochemical pathways related to the survival and growth of Mycobacterium tuberculosis . It also impacts the pathways related to acetylcholinesterase and Aβ 1-42 aggregation .

Result of Action

The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . It also shows potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

生化分析

Biochemical Properties

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has shown modest to strong inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . This interaction suggests that N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide could potentially influence various biochemical reactions involving this enzyme .

Cellular Effects

In terms of cellular effects, N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been found to influence cell function in several ways. For example, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide could potentially have protective effects on cells under certain conditions .

Molecular Mechanism

The molecular mechanism of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interactions with biomolecules and its effects on gene expression. For instance, it has been found to inhibit AChE, which suggests that it could potentially influence neurotransmission at the molecular level .

属性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLNAPGCLPMZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-[4-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2805776.png)

![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)

![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2805782.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)

![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)

![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)

![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)